molecular formula C17H15BrN2O B160859 VEGF受体2激酶抑制剂II CAS No. 288144-20-7

VEGF受体2激酶抑制剂II

货号 B160859
CAS 编号: 288144-20-7
分子量: 343.2 g/mol
InChI 键: RFHPWPWVGFSLOP-ZROIWOOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

VEGF Receptor 2 Kinase Inhibitor II, also known as kinase insert domain receptor (KDR) inhibitor, is a type of tyrosine kinase receptor inhibitor . It reduces angiogenesis or lymphangiogenesis, leading to anticancer activity . These inhibitors are generally small, synthesized molecules that bind competitively to the ATP-site of the tyrosine kinase domain . They control the biological activity of VEGFR Tyrosine Kinase .


Synthesis Analysis

A library of 6,7-dimethoxy quinazoline was prepared using a ligand-based drug design approach and passed through different filters of virtual screening such as a docking study and Lipinski’s rule . A series of new substituted 4-phenylaminoquinazolines and related compounds were designed and prepared as potential inhibitors of VEGFR-2 . The synthesized compound SQ2 showed VEGFR-2 kinase inhibition activity .


Molecular Structure Analysis

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in vasculogenesis and angiogenesis . The VEGF binding to the IgD2 and IgD3 of VEGFR-2 induces the dimerization of the receptor, subsequently the activation and trans-autophosphorylation of the tyrosine kinase, and then the initiation of the intracellular signaling cascades . Several crucial phosphorylated sites Tyr801, Try951, Try1175, and Try1214 in the VEGFR-2 intracellular domains mediate several key signaling processes .

科研应用

在血管生成和癌症治疗中的作用

VEGF受体2激酶抑制剂II主要在调节血管生成中发挥作用,这是生理和病理条件下的关键过程。它靶向VEGFR-2酪氨酸激酶,这是涉及内皮细胞生长和分化的受体,在肿瘤相关的血管生成中至关重要(Soares et al., 2013)。VEGFR-2抑制剂正在积极探索其在癌症治疗中的潜力,因为它们可以抑制与肿瘤生长相关的病理性血管生成(Ferrara et al., 2005)

分子设计和药物开发

VEGFR-2抑制剂的开发涉及复杂的分子设计和结构分析。对受体的催化裂缝和构象变化的理解进展导致了小分子抑制剂的开发,分为类型I和类型II,每种具有独特的结合模式和抑制机制(Huang et al., 2012)。这些进展对于改善药物的选择性、活性和引入新的药物特性至关重要。

抑制机制和细胞效应

关于VEGFR-2抑制剂的研究揭示了它们的作用机制,特别是在内皮细胞中。抑制VEGFR-2磷酸化导致细胞增殖和血管生成减少,暗示对肿瘤生长和转移有直接影响(Beebe et al., 2003)。这种机制对于开发针对血管生成在癌症中起关键作用的治疗策略至关重要。

临床研究和试验

临床试验和研究是VEGFR-2抑制剂研究的重要组成部分。已经进行了试验来评估它们在各种癌症中的疗效,包括肺癌和软组织肉瘤,取得了不同程度的成功(Heymach et al., 2007)(Heymach et al., 2004)。这些研究对于了解药物的有效性和在癌症治疗中的潜在应用至关重要。

非癌症情况下的血管生成

VEGFR-2抑制剂还在涉及血管生成的非癌症情况中进行了研究。它们在控制病理性血管生成方面的作用已在诸如年龄相关性黄斑变性和糖尿病视网膜病变等情况中得到探讨,突显了它们在癌症治疗之外的潜力(Ferrara et al., 2003)

Safety And Hazards

VEGFR TKIs share comparable toxicities, including hemorrhagic and thromboembolic complications . Clinical toxicities in canines include both protein-losing nephropathy and hypertension, similar to VEGFRi side effects seen in humans .

未来方向

Given the synergistic effect of VEGFR and other therapies in tumor development and progression, VEGFR dual-target inhibitors are becoming an attractive approach due to their favorable pharmacodynamics, low toxicity, and anti-resistant effects . This perspective provides an overview of the development of VEGFR dual-target inhibitors from multiple aspects, including rational target combinations, drug discovery strategies, structure–activity relationships, and future directions .

性质

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VEGF Receptor 2 Kinase Inhibitor II

CAS RN

288144-20-7
Record name Vegfr 2 kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 2
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 3
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 4
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 5
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 6
Reactant of Route 6
VEGF Receptor 2 Kinase Inhibitor II

Citations

For This Compound
6
Citations
K Johnson, L Liu, NK Majd, C Chavez… - Journal of …, 2005 - Wiley Online Library
… -I, 20 µm VEGF receptor 2 kinase inhibitor-II, 5 µm SU6656 … was also seen with VEGF receptor 2 kinase inhibitor-II [(Z)-5-… µm), VEGF receptor 2 kinase inhibitor-II displayed maximum …
Number of citations: 72 onlinelibrary.wiley.com
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
Severe fever with thrombocytopenia syndrome (SFTS), an emerging viral infectious disease with a high case fatality rate, is caused by the SFTS virus (SFTSV). Although several cellular …
Number of citations: 1 www.sciencedirect.com
S Nóbrega-Pereira, F Caiado, T Carvalho, I Matias… - Cancer Research, 2018 - AACR
… For drug treatment, equal number of live AML cells was treated with VEGFR2ki (VEGF receptor 2 kinase inhibitor II, Calbiochem, IC 50 = 70 nmol/L, used at 70 nmol/L), SU5614 (…
Number of citations: 28 aacrjournals.org
SR D'Mello, TEXAS UNIV AT DALLAS RICHARDSON - 2000., 2000 - apps.dtic.mil
Apoptosis is a cell-suicide process that is required for the normal development of the nervous system, but that can be aberrantly activated in neurodegenerative diseases and following …
Number of citations: 3 apps.dtic.mil
ME Ramirez - 2015 - utswmed-ir.tdl.org
Cancer therapy has traditionally focused on eliminating fast-growing populations of cells, yet a growing body of evidence suggests that small subpopulations of cancer cells can evade …
Number of citations: 0 utswmed-ir.tdl.org
F Shi - 2012
Number of citations: 5

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。